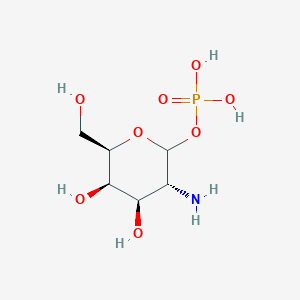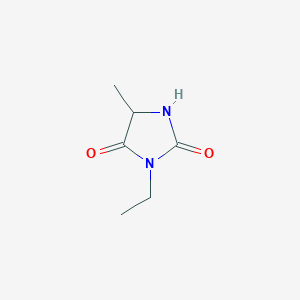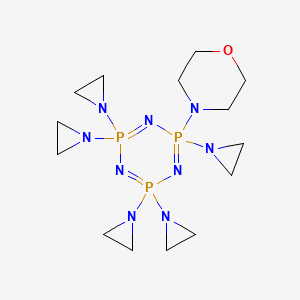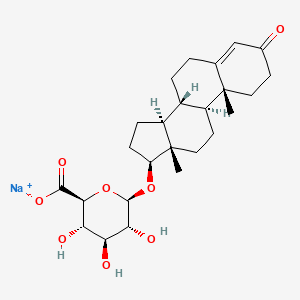
D-Galactosamine 1-phosphate
Übersicht
Beschreibung
D-Galactosamine 1-phosphate: is a derivative of galactose, where an amino group replaces one of the hydroxyl groups, and a phosphate group is attached to the first carbon atom. This compound plays a significant role in the synthesis of nucleotide sugars, which are essential substrates for glycosylation reactions catalyzed by glycosyltransferases .
Wirkmechanismus
Target of Action
D-Galactosamine-1-phosphate, also known as α-D-Galactosamine 1-phosphate, is a galactosamine phosphate that is D-galactosamine substituted at position 1 by a monophosphate group It’s known that galactosamine phosphates are involved in various biochemical processes, including the metabolism of carbohydrates and the synthesis of glycosaminoglycans .
Mode of Action
It’s known that galactosamine phosphates play a crucial role in the synthesis of glycosaminoglycans, which are essential components of various tissues, including cartilage . They interact with their targets, leading to changes in the biochemical processes of the cell .
Biochemical Pathways
D-Galactosamine-1-phosphate is involved in the galactose metabolism pathway . It’s known that galactosamine can be metabolized in the liver, and at large doses, it results in the production of reactive oxygen species (ROS) and a decline in the liver’s antioxidant system . .
Result of Action
It’s known that galactosamine can induce hepatitis in rodent liver for research purposes, resulting in necrosis and inflammation of the liver . This type of tissue damage triggered by galactosamine resembles drug-induced liver disease in humans .
Biochemische Analyse
Biochemical Properties
D-Galactosamine-1-phosphate is involved in several biochemical reactions. It is primarily synthesized from galactosamine by the enzyme galactokinase and is further converted into UDP-galactosamine by UDP-galactose uridyltransferase . This compound interacts with various enzymes and proteins, including UDP-galactose uridyltransferase, which catalyzes the conversion of D-Galactosamine-1-phosphate to UDP-galactosamine . Additionally, it is involved in the synthesis of glycoproteins and glycolipids, which are essential for various cellular functions.
Cellular Effects
D-Galactosamine-1-phosphate has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, D-Galactosamine-1-phosphate is known to induce hepatotoxicity by depleting the energy source of hepatocytes, leading to disruption in hepatocyte metabolism . This compound also affects the synthesis of RNA and proteins by lowering the intracellular pool of uracil nucleotides .
Molecular Mechanism
The molecular mechanism of D-Galactosamine-1-phosphate involves its conversion into UDP-galactosamine, which leads to the accumulation of UDP-galactosamine within cells and a decrease in uridine triphosphate (UTP), UDP, and uridine monophosphate (UMP) levels . This depletion of high-energy molecules disrupts hepatocyte metabolism and interferes with glycogen synthesis. Additionally, overexpression of pro-inflammatory cytokines, such as tumor necrosis factor (TNFα) and NFκB-dependent inducible nitric oxide synthase (iNOS), plays a role in the damage to liver cells induced by D-Galactosamine-1-phosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Galactosamine-1-phosphate change over time. This compound is known to induce acute liver injury and hepatotoxicity in animal models . The stability and degradation of D-Galactosamine-1-phosphate can influence its long-term effects on cellular function. For example, in studies involving rats, D-Galactosamine-1-phosphate has been shown to cause significant liver damage within hours of administration . Over time, the compound’s effects can lead to chronic liver injury and fibrosis.
Dosage Effects in Animal Models
The effects of D-Galactosamine-1-phosphate vary with different dosages in animal models. At lower doses, it can cause mild hepatotoxicity, while higher doses can lead to severe liver damage and even fulminant hepatic failure . For instance, in mice, a dose of 700 mg/kg of D-Galactosamine-1-phosphate combined with 10 μg/kg of lipopolysaccharide (LPS) can induce significant liver injury . Toxic or adverse effects at high doses include increased serum transaminases, necrosis, and inflammation .
Metabolic Pathways
D-Galactosamine-1-phosphate is involved in the metabolic pathways of amino sugars. It is primarily metabolized through the Leloir pathway, where it is converted into D-Galactosamine-1-phosphate by galactokinase and further into UDP-galactosamine by UDP-galactose uridyltransferase . This pathway is crucial for the biosynthesis of glycoproteins and glycolipids, which are essential for various cellular functions .
Transport and Distribution
The transport and distribution of D-Galactosamine-1-phosphate within cells and tissues involve various transporters and binding proteins. This compound is transported into cells via specific transporters and is distributed within different cellular compartments . The localization and accumulation of D-Galactosamine-1-phosphate can affect its activity and function within cells.
Subcellular Localization
D-Galactosamine-1-phosphate is localized in specific subcellular compartments, which can influence its activity and function. For instance, the enzyme UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase, which is involved in the synthesis of glycoproteins, is localized in the cis Golgi apparatus . This localization is crucial for the proper functioning of D-Galactosamine-1-phosphate in glycoprotein synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Galactosamine 1-phosphate can be synthesized enzymatically using galactokinase from galactose-adapted yeast. The reaction involves the phosphorylation of D-galactosamine using adenosine triphosphate (ATP) as a phosphate donor . The yield of this compound can be increased by using an excess of ATP and sodium fluoride .
Industrial Production Methods: Industrial production of this compound often involves the use of permeabilized Escherichia coli cells containing lactose phosphorylase enzymes. This method allows for the efficient production of the compound from lactose, a cheap and abundant starting material .
Analyse Chemischer Reaktionen
Types of Reactions: D-Galactosamine 1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces derivatives like N-acetyl-D-galactosamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Galactosamine 1-phosphate is used as a building block for the synthesis of nucleotide sugars, which are crucial for glycosylation reactions .
Biology: In biological research, it is used to study the metabolism of amino sugars and their role in cellular processes .
Medicine: this compound is used in hepatotoxicity studies to induce liver damage in animal models, helping researchers understand liver diseases and develop potential treatments .
Industry: It is used in the production of glycosylated products, which have applications in pharmaceuticals and biotechnology .
Vergleich Mit ähnlichen Verbindungen
- D-Glucosamine 1-phosphate
- N-Acetyl-D-galactosamine
- D-Galactose 1-phosphate
Uniqueness: D-Galactosamine 1-phosphate is unique due to its amino group, which allows it to participate in specific biochemical pathways and reactions that other similar compounds cannot .
Eigenschaften
IUPAC Name |
[(3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJBYRVFGYXULK-GASJEMHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)N)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949296 | |
| Record name | 2-Amino-2-deoxy-1-O-phosphonohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41588-64-1, 26401-96-7 | |
| Record name | Galactosamine 1-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41588-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galactosamine 1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-2-deoxy-1-O-phosphonohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol](/img/structure/B3433587.png)

